Lipophilicity Advantage Over Isomers
3-Bromo-5-(trifluoromethyl)phenol (logP = 3.79) is more lipophilic than its closest isomers: 2-bromo-5-(trifluoromethyl)phenol (logP = 3.57) and 4-bromo-3-(trifluoromethyl)phenol (logP = 3.32) [1]. The difference of +0.22 vs. the 2,5-isomer and +0.47 vs. the 4,3-isomer is attributable to the meta-Br / meta-CF₃ substitution pattern relative to the phenol OH, which alters hydrogen-bonding solvation effects [2]. The non-brominated parent 3-(trifluoromethyl)phenol has a logP of 2.41, confirming that bromination at the 3-position adds approximately 1.38 log units of lipophilicity . For context, an increase of 0.5 logP units can correspond to a 3- to 5-fold increase in membrane permeability in certain cell-based assays [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.79 (measured/predicted) |
| Comparator Or Baseline | 2-bromo-5-(trifluoromethyl)phenol: LogP = 3.57; 4-bromo-3-(trifluoromethyl)phenol: LogP = 3.32; 3-(trifluoromethyl)phenol (non-brominated): LogP = 2.41 |
| Quantified Difference | +0.22 log units vs. 2,5-isomer; +0.47 log units vs. 4,3-isomer; +1.38 log units vs. non-brominated analog |
| Conditions | Computed/predicted LogP values from ChemSrc, Molbase, Finetech, and BOC Sciences databases using standard XLogP3 or ACD/LogP algorithms |
Why This Matters
Higher lipophilicity improves passive membrane permeability and may enhance blood-brain barrier penetration in CNS-targeted drug discovery, though it must be balanced against solubility and metabolic stability—making this compound a preferred starting point when a more lipophilic phenol handle is required.
- [1] Chembase. 4-Bromo-3-(trifluoromethyl)phenol. LogP = 3.32. Available at: http://en.chembase.cn/molecule-95192.html (Accessed 2026-04-25). View Source
- [2] Molbase. 3-Bromo-5-trifluoromethylphenol. LogP = 3.1735. Available at: https://qiye.molbase.cn/d11953/1107049-2516390 (Accessed 2026-04-25). Note: Minor variation between data sources reflects different prediction algorithms. View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. (Review establishing LogP-membrane permeability correlation). View Source
